ethyl 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carboxylate is a synthetic organic compound that has garnered interest in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex molecular structure that lends itself to diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carboxylate generally involves multiple steps:
Starting materials: : Key precursors such as 3-cyclopropyl-6-oxopyridazine and piperidine-4-carboxylic acid are essential.
Reaction conditions: : The synthesis might involve acylation, esterification, and cyclization reactions under controlled conditions, utilizing catalysts like pyridine and solvents such as dichloromethane.
Industrial Production Methods
For industrial-scale production, optimized methods focusing on high yield, cost efficiency, and minimal environmental impact are employed:
Batch reactors: : Typically used for controlled reactions with precise monitoring.
Flow chemistry: : Increasingly favored for continuous production due to its scalability and consistent quality control.
Chemical Reactions Analysis
Ethyl 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carboxylate can undergo various chemical reactions:
Oxidation: : Reacts with oxidizing agents such as hydrogen peroxide or permanganates to form oxides.
Reduction: : Reducing agents like lithium aluminum hydride can be used to produce reduced derivatives.
Substitution: : Nucleophilic or electrophilic substitutions using reagents like halides or organometallics.
Major products from these reactions include modified analogs with altered functional groups, enhancing the compound's properties for specific applications.
Scientific Research Applications
This compound finds extensive applications across different scientific domains:
Chemistry: : Utilized as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: : Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: : Explored for therapeutic uses, such as anti-inflammatory or anticancer agents.
Industry: : Applied in materials science for developing novel polymers and advanced materials.
Mechanism of Action
The mechanism by which ethyl 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carboxylate exerts its effects often involves:
Molecular targets: : Interactions with specific proteins, enzymes, or receptors.
Pathways: : Modulation of biochemical pathways, such as signal transduction or metabolic pathways, leading to desired physiological effects.
Comparison with Similar Compounds
Compared to other similar compounds, ethyl 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carboxylate stands out due to its unique structural features and versatile reactivity:
Unique attributes: : The cyclopropyl group imparts rigidity and enhances the compound's stability, while the piperidine moiety contributes to its reactivity.
Similar compounds:
This compound represents a fascinating compound with broad scientific significance, offering numerous avenues for research and innovation.
Properties
IUPAC Name |
ethyl 1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-2-24-17(23)13-7-9-19(10-8-13)16(22)11-20-15(21)6-5-14(18-20)12-3-4-12/h5-6,12-13H,2-4,7-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMMSQZFTBKHFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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